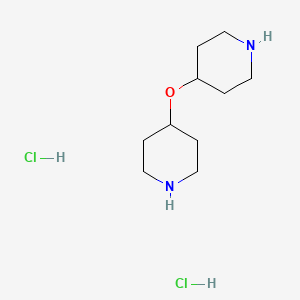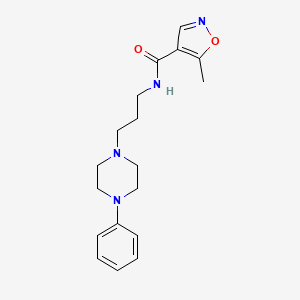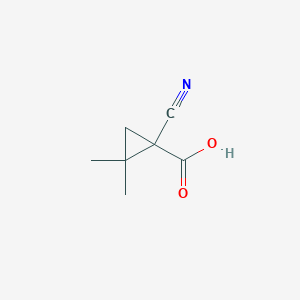![molecular formula C18H22N2O6 B2589298 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide CAS No. 899734-16-8](/img/structure/B2589298.png)
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C18H22N2O6 and its molecular weight is 362.382. The purity is usually 95%.
BenchChem offers high-quality N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization of Vic-Dioxime Ligands
Research by Canpolat and Kaya (2004) focused on the synthesis and characterization of vic-dioxime ligands containing 1,4-dioxaspiro[4.4]nonan-2-ylmethyl structures. These ligands, including variants like L1H2 and L2H2, were prepared from anti-chloroglyoxime and diamines with different heteroatoms (N,O). The study explored the coordination properties of these ligands with CoII, NiII, CuII, and ZnII metals, providing insights into their potential applications in transition metal chemistry. This work contributes to understanding the complexation behavior of these ligands with various metal ions, which is crucial for their potential applications in catalysis, material science, and as sensors (Canpolat & Kaya, 2004).
Spiroacetals in Nature
Francke and Kitching (2001) reviewed the occurrence, structure, and biological significance of spiroacetals, including 1,6-dioxaspiro[4.4]nonanes, in nature. Spiroacetals are found in a wide range of insect secretions and are involved in various biological functions such as pheromones. The study also delved into synthetic approaches and the biosynthesis of these compounds, highlighting their widespread presence in nature and potential applications in developing bioactive compounds and understanding ecological interactions (Francke & Kitching, 2001).
Double 1,4-addition of Malonate to 1,2-diaza-1,3-butadienes
Attanasi et al. (2001) reported on the synthesis of previously unknown symmetric and unsymmetric 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes through a double 1,4-addition of malonate to 1,2-diaza-1,3-butadienes. This method offers a novel route to these compounds, which could be useful in developing new materials or pharmaceuticals (Attanasi, Crescentini, Filippone, & Mantellini, 2001).
Receptor Ligands and Antagonists
Studies by Franchini et al. (2014) and others have explored the synthesis and characterization of compounds based on 1,4-dioxaspiro[4.5]decane and related structures for their potential as ligands and antagonists for α1 and 5-HT1A receptors. These compounds are investigated for their binding affinity, functional activity, and selectivity, which is crucial for the development of new therapeutic agents targeting these receptors (Franchini et al., 2014).
Sigma Receptor Ligands
Further research into σ1 receptor ligands by Franchini et al. (2016) involved the synthesis and pharmacological evaluation of 1,3-dioxolane-based structures and derivatives. These studies aimed to identify compounds with high affinity and selectivity for σ1 receptors, contributing to the development of novel therapeutic agents for treating disorders associated with this receptor system (Franchini et al., 2016).
Propriétés
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c21-16(19-8-12-3-4-14-15(7-12)24-11-23-14)17(22)20-9-13-10-25-18(26-13)5-1-2-6-18/h3-4,7,13H,1-2,5-6,8-11H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOKESAGJGRMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2589218.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2589221.png)
![N-[2,2-Bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amine](/img/structure/B2589222.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-isopropyloxalamide](/img/structure/B2589224.png)
![N-(2-chloro-4-methylphenyl)-2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2589225.png)

![4-({2-[4-Cyano-3-(methylsulfanyl)-5-isothiazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2589227.png)

![3,5-dichloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2589232.png)
![3-(1-(5-chloro-6-hydroxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2589233.png)
![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,4-difluorophenyl)amino)formamide](/img/structure/B2589237.png)